2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid
Description
The compound “2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid” is also known as IAEDANS . It is an organic fluorophore, a type of fluorescent molecule . It is widely used as a marker in fluorescence spectroscopy . IAEDANS has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . It is soluble in dimethylformamide (DMF) or buffer above pH 6 and reacts primarily with thiols .
Synthesis Analysis
The synthesis of amino acids like the one can be achieved through various methods. One such method is the amidomalonate synthesis , which is a simple variation of the malonic ester synthesis. This process involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
Amino acids, including the one , have specific structural features. They are composed of a carboxylic acid group and an aliphatic primary amino group in the α position to the carboxyl group . The structure of amino acids can be analyzed using various techniques, including N-terminal and C-terminal amino acid analysis .Chemical Reactions Analysis
Amino acids, including “this compound”, can undergo various chemical reactions. For instance, they can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond is formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of another, forming a -CO-NH-linkage .Physical and Chemical Properties Analysis
Amino acids, including the one , have specific physical and chemical properties. They are colorless, crystalline substances . Most amino acids are tasteless, but some can be sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . They are soluble in water and slightly soluble in alcohol .Properties
IUPAC Name |
2-[(2-iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-9-14(18)17-13(15(19)20)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTIVLUYQQMXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405010 | |
Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219437-29-2 | |
Record name | N-Iodoacetyl-|A-(2-naphthyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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